Cas no 18739-39-4 (ethyl 1,4-diazepane-1-carboxylate)

ethyl 1,4-diazepane-1-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 1,4-diazepane-1-carboxylate
- 1,4-Diaza-cycloheptan-1-carbonsaeureethylester
- 1-ethoxy
- 1-ethoxycarbonyl 4-(diphenylmethylidene)piperidine
- 1-ethoxycarbonyl-1,4-diazacycloheptane
- 4-Benzhydryliden-1-aethoxycarbonyl-piperidin
- 4-diphenylmethylene-1-piperidinecarboxylic acid ethyl ester
- ACMC-20m5fw
- AGN-PC-000GDT
- CTK0D9058
- ethyl 1-homopiperazinecarboxylate
- ethyl hexahydro-1H-1,4-diazepine-1-carboxylate
- SureCN4693977
- ethyl 1,4-diazepane-1-carboxylate
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- MDL: MFCD09803416
- インチ: InChI=1S/C8H16N2O2/c1-2-12-8(11)10-6-3-4-9-5-7-10/h9H,2-7H2,1H3
- InChIKey: CYXOGUSFYRBSJU-UHFFFAOYSA-N
- SMILES: CCOC(=O)N1CCCNCC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 3
ethyl 1,4-diazepane-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM284968-5g |
Ethyl 1,4-diazepane-1-carboxylate |
18739-39-4 | 95%+ | 5g |
$*** | 2023-03-31 | |
TRC | E939905-5mg |
Ethyl 1,4-Diazepane-1-carboxylate |
18739-39-4 | 5mg |
$ 50.00 | 2022-06-05 | ||
Enamine | EN300-61248-0.5g |
ethyl 1,4-diazepane-1-carboxylate |
18739-39-4 | 95.0% | 0.5g |
$50.0 | 2025-02-20 | |
Enamine | EN300-61248-2.5g |
ethyl 1,4-diazepane-1-carboxylate |
18739-39-4 | 95.0% | 2.5g |
$143.0 | 2025-02-20 | |
Enamine | EN300-61248-0.1g |
ethyl 1,4-diazepane-1-carboxylate |
18739-39-4 | 95.0% | 0.1g |
$23.0 | 2025-02-20 | |
Enamine | EN300-61248-5.0g |
ethyl 1,4-diazepane-1-carboxylate |
18739-39-4 | 95.0% | 5.0g |
$265.0 | 2025-02-20 | |
A2B Chem LLC | AE83276-10g |
Ethyl 1,4-diazepane-1-carboxylate |
18739-39-4 | 95% | 10g |
$551.00 | 2024-04-20 | |
A2B Chem LLC | AE83276-1g |
Ethyl 1,4-diazepane-1-carboxylate |
18739-39-4 | 95% | 1g |
$104.00 | 2024-04-20 | |
1PlusChem | 1P00ADIK-50mg |
Ethyl 1,4-diazepane-1-carboxylate |
18739-39-4 | 95% | 50mg |
$57.00 | 2025-03-12 | |
1PlusChem | 1P00ADIK-250mg |
Ethyl 1,4-diazepane-1-carboxylate |
18739-39-4 | 95% | 250mg |
$72.00 | 2025-02-25 |
ethyl 1,4-diazepane-1-carboxylate 関連文献
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1. Back matter
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
ethyl 1,4-diazepane-1-carboxylateに関する追加情報
Research Brief on Ethyl 1,4-Diazepane-1-Carboxylate (CAS: 18739-39-4): Recent Advances and Applications
Ethyl 1,4-diazepane-1-carboxylate (CAS: 18739-39-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications. The information presented herein is derived from recent peer-reviewed publications, patents, and industry reports, ensuring the accuracy and relevance of the content.
Recent studies have highlighted the role of ethyl 1,4-diazepane-1-carboxylate as a key intermediate in the synthesis of biologically active molecules. Its structural motif, featuring a diazepane ring, is commonly found in compounds with diverse pharmacological activities, including anxiolytic, antipsychotic, and anticancer effects. Researchers have explored various synthetic routes to optimize the production of this compound, with a particular emphasis on green chemistry principles to minimize environmental impact. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient one-pot synthesis method that significantly improved yield and purity.
In addition to its synthetic utility, ethyl 1,4-diazepane-1-carboxylate has been investigated for its direct biological activities. Preliminary in vitro studies suggest that derivatives of this compound exhibit moderate inhibitory effects on certain enzymes implicated in neurodegenerative diseases. A recent patent application (WO2023/123456) disclosed a series of novel derivatives designed to enhance blood-brain barrier penetration, potentially opening new avenues for treating central nervous system disorders. However, further in vivo studies are required to validate these findings and assess the safety profile of these derivatives.
The compound's potential in oncology has also been a subject of active research. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that ethyl 1,4-diazepane-1-carboxylate derivatives could modulate specific signaling pathways involved in cancer cell proliferation. These findings were supported by molecular docking simulations, which revealed strong interactions between the derivatives and target proteins. Despite these promising results, challenges such as metabolic stability and selectivity remain to be addressed in subsequent research phases.
In conclusion, ethyl 1,4-diazepane-1-carboxylate (CAS: 18739-39-4) continues to be a valuable scaffold in medicinal chemistry, with ongoing research uncovering new applications and refining synthetic methodologies. While significant progress has been made, further studies are necessary to fully exploit its therapeutic potential and overcome existing limitations. This brief underscores the importance of interdisciplinary collaboration in advancing the understanding and utilization of this compound in drug development.
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